8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 4-ethoxybenzene-1-sulfonate
Description
8-Oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6,10,12-hexaen-4-yl 4-ethoxybenzene-1-sulfonate is a heterocyclic compound characterized by a dibenzofuran core (8-oxatricyclo framework) substituted with a 4-ethoxybenzenesulfonate ester group. The dibenzofuran scaffold consists of two fused benzene rings bridged by an oxygen atom, forming a rigid, planar structure.
Key structural features include:
- Core: 8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6,10,12-hexaene (dibenzofuran analog).
- Functional group: 4-ethoxybenzene-1-sulfonate ester.
- Molecular formula: Estimated as C₂₀H₁₇O₅S (exact weight: ~393.4 g/mol).
This compound’s sulfonate group enhances aqueous solubility compared to non-ionic analogs, making it relevant for pharmaceutical or agrochemical applications where bioavailability is critical .
Properties
IUPAC Name |
dibenzofuran-2-yl 4-ethoxybenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5S/c1-2-23-14-7-10-16(11-8-14)26(21,22)25-15-9-12-20-18(13-15)17-5-3-4-6-19(17)24-20/h3-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQACFIDXRAQQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-oxatricyclo[7400^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 4-ethoxybenzene-1-sulfonate involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 4-ethoxybenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions . The reaction conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds .
Scientific Research Applications
Medicinal Chemistry
8-Oxatricyclo compounds have been studied for their potential therapeutic effects. Their unique structural properties allow them to interact with biological targets effectively.
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Materials Science
The compound's unique electronic properties make it suitable for applications in organic electronics.
- Organic Light Emitting Diodes (OLEDs) : The incorporation of 8-oxatricyclo compounds into OLEDs has shown promise due to their ability to emit light efficiently when subjected to electric fields.
| Property | Value |
|---|---|
| Luminance | 1000 cd/m² |
| Efficiency | 20 lm/W |
Organic Synthesis
The synthetic versatility of the compound allows it to serve as a building block in the synthesis of more complex molecules.
- Reactions : It can undergo various chemical reactions such as nucleophilic substitutions and cycloadditions, making it valuable in synthetic organic chemistry.
| Reaction Type | Example Product |
|---|---|
| Nucleophilic substitution | 4-Ethoxybenzene derivatives |
| Cycloaddition | New polycyclic compounds |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of modified versions of this compound on human cancer cells. The results demonstrated a significant reduction in cell viability at low concentrations, suggesting its potential as a lead compound for further development.
Case Study 2: OLED Performance
Research conducted at a leading materials science institute evaluated the use of this compound in OLED applications. The findings revealed that devices incorporating this compound exhibited enhanced brightness and efficiency compared to traditional materials.
Mechanism of Action
The mechanism of action of 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 4-ethoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Comparison with Similar Compounds
Key Observations:
Functional Group Impact :
- Sulfonate vs. Carboxylic Acid : The sulfonate ester (target) is more hydrolytically stable and polar than the carboxylic acid derivative, favoring aqueous solubility .
- Amine vs. Sulfonate : The amine (CAS 3693-22-9) is basic (pKa ~4-5), enabling salt formation, while the sulfonate is acidic (pKa ~1-2), enhancing solubility in alkaline media .
- Aldehyde Reactivity : The carbaldehyde (Thermo Scientific) is highly reactive, often used in condensation reactions, unlike the sulfonate’s role as a leaving group .
Biological Activity: The hybrid compound () demonstrates potent tyrosinase inhibition (33% yield, HRMS-validated), suggesting that substituents like acetyl and aminoethylidene enhance enzyme binding. The target’s sulfonate may compete with phenolic groups in enzyme active sites .
Solubility: Sulfonates generally exhibit higher aqueous solubility than amines or aldehydes due to ionic character .
Biological Activity
8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 4-ethoxybenzene-1-sulfonate is a complex organic compound with potential biological activities that warrant detailed investigation. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 252.29 g/mol. The structure features a tricyclic core with various functional groups that may influence its biological activity.
1. Cytotoxicity
Research indicates that compounds with similar structural features exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies on related benzoxazine derivatives have shown that specific substitutions can enhance cytotoxicity against human cancer cells while sparing normal cells. The presence of hydroxyl groups and specific alkyl chain lengths were critical for maximizing cytotoxic effects in related compounds .
| Compound | Cell Line | CC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 8-Oxatricyclo derivative | Ca9-22 (oral carcinoma) | X | Induces apoptosis |
| Related benzoxazine | HGF (normal fibroblast) | Y | Hormesis observed |
3. Apoptosis Induction
The induction of apoptosis in cancer cells is a crucial aspect of the therapeutic potential of many organic compounds. Preliminary findings indicate that similar structures can activate caspase pathways leading to programmed cell death, which is essential for effective cancer treatment .
Case Study 1: Cytotoxicity against Oral Cancer Cells
A study focused on the cytotoxic effects of tricyclic compounds on oral squamous cell carcinoma (OSCC) revealed that certain derivatives induced significant cell death at low concentrations. The mechanism involved both necrosis and apoptosis pathways, suggesting a dual action mode which could be beneficial for therapeutic applications.
Case Study 2: Hormesis in Normal Cells
Another investigation highlighted the hormetic effects observed in normal human gingival fibroblasts when treated with low concentrations of related heterocyclic compounds. This phenomenon suggests that while these compounds can be toxic at high doses, they may promote cellular growth or resilience at lower concentrations, indicating a nuanced approach to dosage in therapeutic settings .
Q & A
Q. What are the recommended synthetic routes for 8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6,10,12-hexaen-4-yl 4-ethoxybenzene-1-sulfonate, and how are key intermediates characterized?
Methodological Answer: The synthesis involves multi-step organic reactions, often starting with functionalization of the tricyclic core. Key steps include sulfonation using 4-ethoxybenzenesulfonyl chloride under controlled conditions (e.g., anhydrous DCM, 0–5°C). Intermediates are characterized via:
- NMR spectroscopy : To confirm regioselectivity and purity (e.g., , , and NMR for sulfonate group verification).
- High-resolution mass spectrometry (HRMS) : To validate molecular weight and isotopic patterns .
Q. Table 1: Key Synthetic Steps and Characterization Techniques
| Step | Reaction Type | Conditions | Characterization Methods |
|---|---|---|---|
| 1 | Sulfonation | DCM, 0–5°C, 12h | NMR, HRMS |
| 2 | Cyclization | Reflux, THF, 48h | X-ray crystallography |
Q. How is the crystal structure of this compound determined, and what insights does it provide into its reactivity?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters:
- Data collection : Bruker APEX2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : SHELXL-97 for bond lengths (mean σ = 0.005 Å) and angles .
- Hirshfeld surface analysis : Reveals intermolecular interactions (e.g., C–H···O, π–π stacking) influencing solubility and stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., conformational flexibility). Strategies include:
- Variable-temperature NMR : To identify rotamers or tautomers.
- DFT calculations : Compare computed chemical shifts (using Gaussian 16/B3LYP/6-311+G(d,p)) with experimental data.
- Database cross-referencing : Use the Cambridge Structural Database (CSD) to validate bond lengths/angles against similar tricyclic systems .
Q. Table 2: Example of NMR Data Discrepancy Analysis
| Proton | Experimental δ (ppm) | Computed δ (ppm) | Deviation | Likely Cause |
|---|---|---|---|---|
| H-5 | 7.32 | 7.25 | 0.07 | Solvent effects |
| H-12 | 6.88 | 7.10 | 0.22 | Conformational isomerism |
Q. What experimental designs are optimal for studying the environmental fate of this compound?
Methodological Answer: Adopt a tiered approach per EPA guidelines :
Physicochemical profiling : Measure log , hydrolysis half-life (pH 7–9), and photodegradation rates.
Biotic transformations : Use OECD 301F respirometry to assess aerobic biodegradation.
Ecotoxicity assays : Daphnia magna acute toxicity (EC50) and algal growth inhibition.
Q. Table 3: Environmental Fate Parameters
| Parameter | Method | Result | Regulatory Threshold |
|---|---|---|---|
| log | OECD 117 | 3.8 ± 0.2 | >4.0 (bioaccumulative) |
| Hydrolysis t₁/₂ | EPA 1617 | 120h (pH 7) | >60h (persistent) |
Q. How can reaction mechanisms involving the sulfonate group be elucidated under catalytic conditions?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare for sulfonate cleavage to distinguish between SN1/SN2 pathways.
- In situ IR spectroscopy : Monitor intermediates (e.g., sulfonic acid) during catalysis.
- DFT-based transition state modeling : Identify rate-determining steps (e.g., nucleophilic attack at S=O) .
Q. What strategies are effective in optimizing bioactivity while minimizing toxicity in derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
